molecular formula C26H28N4O4 B2361668 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea CAS No. 1226449-45-1

N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea

Cat. No. B2361668
CAS RN: 1226449-45-1
M. Wt: 460.534
InChI Key: LBAKQNNQUGCHEE-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are known to exhibit significant hypoglycemic effects and are used in the therapy of type-2 diabetes . They are also used as allosteric activators of human glucokinase .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position . The reaction is usually carried out using an oxidation agent in a mixture of solvents under mild conditions .


Molecular Structure Analysis

Benzimidazole derivatives are planar molecules. The benzimidazole core of these molecules is planar and the molecules are stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives are known to be strong electron donor molecules . They can be used for n-type doping and show conductivity .


Physical And Chemical Properties Analysis

Benzimidazole is a white crystal . The physical and chemical properties of a specific benzimidazole derivative would depend on the substituents attached to the benzimidazole core.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the imidazole ring, such as benzimidazole derivatives, have been reported to exhibit a broad range of antimicrobial activities. This includes antibacterial, antifungal, and antiprotozoal effects. The presence of the imidazole ring can interfere with the biosynthesis of nucleic acids and proteins in microorganisms, making it a potent component in the development of new antimicrobial agents .

Anticancer Properties

Benzimidazole derivatives have shown promise in anticancer research due to their ability to interact with DNA and disrupt cell division. They can act as inhibitors of various enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases. This makes them valuable leads in the design of novel anticancer drugs .

Antidiabetic Activity

The benzimidazole nucleus is a key feature in molecules designed to activate glucokinase, an enzyme involved in glucose metabolism. Allosteric activators of glucokinase have significant hypoglycemic effects and are being explored for the treatment of type-2 diabetes. Compounds with this structure could serve as a starting point for developing new antidiabetic medications .

Antioxidant Potential

Benzimidazole derivatives have demonstrated antioxidant potential by scavenging free radicals and protecting cells from oxidative stress. This activity is beneficial in preventing oxidative damage to biomolecules and is relevant in the context of diseases where oxidative stress plays a role .

Mechanism of Action

Benzimidazole derivatives are known to interact with the residues in the allosteric site of glucokinase protein . They increase the catalytic action of glucokinase, which is beneficial in the treatment of type-2 diabetes .

Future Directions

Benzimidazole derivatives are a focus of research due to their wide range of biological activities. Scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . These compounds could potentially be used as single drugs with improved safety .

properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(14-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-19-5-8-23(32-2)24(13-19)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAKQNNQUGCHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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